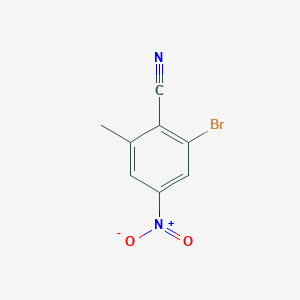

2-Bromo-6-methyl-4-nitrobenzonitrile

描述

2-Bromo-6-methyl-4-nitrobenzonitrile is a halogenated aromatic nitrile derivative with the molecular formula C₈H₄BrN₂O₂. Its structure features a bromo substituent at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position, all attached to a benzonitrile core. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing groups (nitro and nitrile), which enhance reactivity in substitution and coupling reactions .

属性

分子式 |

C8H5BrN2O2 |

|---|---|

分子量 |

241.04 g/mol |

IUPAC 名称 |

2-bromo-6-methyl-4-nitrobenzonitrile |

InChI |

InChI=1S/C8H5BrN2O2/c1-5-2-6(11(12)13)3-8(9)7(5)4-10/h2-3H,1H3 |

InChI 键 |

KNEQIFGKFHXRRS-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1C#N)Br)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Reaction Mechanism and Procedure

Intermediate 20 is treated with copper(I) cyanide (CuCN) and tert-butyl nitrite in acetonitrile at 70°C for 2 hours. The diazonium intermediate forms in situ, with the cyanide nucleophile replacing the amino group (Table 1).

Table 1: Diazotization/Cyanation Reaction Conditions

| Parameter | Specification |

|---|---|

| Starting material | 2-Bromo-6-methyl-4-nitroaniline |

| Reagents | CuCN (2.5 equiv), tert-butyl nitrite |

| Solvent | Acetonitrile |

| Temperature | 70°C |

| Reaction time | 2 hours |

| Yield | 65% |

The crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient, yielding a yellow solid. This method’s efficiency stems from the stability of the diazonium intermediate in acetonitrile, which minimizes side reactions such as dimerization.

Advantages and Limitations

- Advantages : High regioselectivity, moderate yield, and compatibility with nitro and bromo substituents.

- Limitations : Requires strict temperature control to prevent decomposition of the diazonium salt. The starting material (2-bromo-6-methyl-4-nitroaniline) must be synthesized separately, often via Suzuki or Negishi couplings.

Sequential Nitration and Bromination Strategies

Constructing the benzene ring through sequential functionalization offers another route, though precursor availability complicates scalability.

Nitration of 2-Bromo-6-methylbenzonitrile

Nitrating 2-bromo-6-methylbenzonitrile with HNO₃/H₂SO₄ could install the nitro group at the 4-position. The methyl and bromo substituents act as ortho/para directors, favoring nitro placement para to bromine (position 4). However, this method risks oxidation of the nitrile group or undesired polysubstitution.

Bromination of 6-Methyl-4-nitrobenzonitrile

Introducing bromine after nitration and cyanation might improve regioselectivity. For instance, 6-methyl-4-nitrobenzonitrile could undergo electrophilic bromination using Br₂/FeBr₃. Computational studies suggest the nitrile and nitro groups would direct bromine to the 2-position, but experimental validation is lacking.

Comparative Evaluation of Synthetic Methodologies

Table 2: Comparison of Preparation Methods

The diazotization/cyanation route outperforms alternatives due to its reliability and well-characterized intermediates. Other methods remain theoretical or suffer from poor selectivity.

Experimental Optimization and Yield Enhancement

Solvent and Catalyst Screening

Replacing acetonitrile with polar aprotic solvents (e.g., DMF) may improve CuCN solubility, potentially increasing yield. Similarly, catalytic Pd or Ni complexes could facilitate milder cyanation conditions, though this requires further study.

Purification Techniques

Chromatography remains essential for isolating the target compound. Switching to preparative HPLC with a C18 column and acetonitrile/water gradients could enhance purity, particularly for large-scale production.

化学反应分析

Types of Reactions

2-Bromo-6-methyl-4-nitrobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Palladium-catalyzed Suzuki coupling reactions with boronic acids.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of various substituted benzonitriles.

Reduction: Formation of 2-Bromo-6-methyl-4-aminobenzonitrile.

Oxidation: Formation of 2-Bromo-6-methyl-4-nitrobenzoic acid.

科学研究应用

2-Bromo-6-methyl-4-nitrobenzonitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Potential use in the development of new materials with specific properties.

Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Agriculture: Possible applications in the development of agrochemicals.

作用机制

The mechanism of action of 2-Bromo-6-methyl-4-nitrobenzonitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a palladium-catalyzed mechanism. In reduction reactions, the nitro group is reduced to an amino group via hydrogenation, involving the transfer of hydrogen atoms to the nitro group.

相似化合物的比较

Nitrile Derivatives with Halogen and Methyl/Nitro Modifications

Functional Group Analysis :

- Nitro vs. Amino Groups: Replacement of the nitro group with an amino group (e.g., 4-Amino-3-bromo-5-nitrobenzonitrile) reduces electron-withdrawing effects, making the compound less reactive in nucleophilic aromatic substitution but more amenable to hydrogen bonding .

- Methyl vs. Fluoro Groups : The methyl group in the target compound enhances steric hindrance at the 6-position, slowing down certain reactions compared to fluoro-substituted analogs .

Carboxylic Acid and Ester Analogs

Physicochemical Impact :

- Nitrile vs. Carboxylic Acid : The nitrile group in the target compound offers higher thermal stability (decomposition >200°C) compared to carboxylic acids, which may decarboxylate under heating .

- Esterification : Methyl esters (e.g., Methyl 4-bromo-3-nitrobenzoate) are more lipophilic, enhancing membrane permeability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。